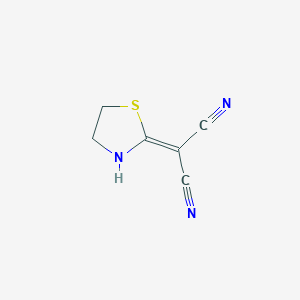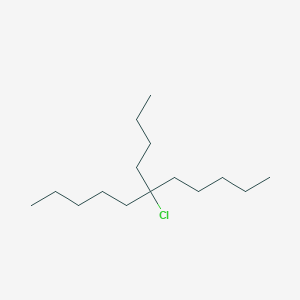
6-Butyl-6-chloroundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Butyl-6-chloroundecane is an organic compound with the molecular formula C15H31Cl. It is a chlorinated hydrocarbon, specifically a chlorinated alkane, characterized by the presence of a butyl group and a chlorine atom attached to an undecane chain. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-6-chloroundecane typically involves the chlorination of undecane. The process can be carried out using chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions often include:
Temperature: Room temperature to moderate heating (25-60°C)
Solvent: Non-polar solvents like hexane or carbon tetrachloride
Reaction Time: Several hours to ensure complete chlorination
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
6-Butyl-6-chloroundecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbon by removing the chlorine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, amines in organic solvents
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Major Products Formed
Substitution: Formation of butyl-undecanol, butyl-undecylamine, or butyl-undecylthiol
Oxidation: Formation of butyl-undecanoic acid or butyl-undecanol
Reduction: Formation of undecane
Aplicaciones Científicas De Investigación
6-Butyl-6-chloroundecane has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 6-Butyl-6-chloroundecane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The butyl group provides hydrophobic interactions, influencing the compound’s solubility and reactivity. The pathways involved include:
Nucleophilic Substitution: The chlorine atom is replaced by nucleophiles, forming new bonds.
Oxidation and Reduction: The compound undergoes redox reactions, altering its chemical structure and properties.
Comparación Con Compuestos Similares
Similar Compounds
6-Butyl-6-bromoundecane: Similar structure but with a bromine atom instead of chlorine.
6-Butyl-6-iodoundecane: Contains an iodine atom, leading to different reactivity.
6-Butyl-6-fluoroundecane: Fluorinated analog with distinct chemical properties.
Uniqueness
6-Butyl-6-chloroundecane is unique due to the presence of the chlorine atom, which imparts specific reactivity and chemical behavior. Compared to its brominated, iodinated, and fluorinated analogs, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
5398-62-9 |
|---|---|
Fórmula molecular |
C15H31Cl |
Peso molecular |
246.86 g/mol |
Nombre IUPAC |
6-butyl-6-chloroundecane |
InChI |
InChI=1S/C15H31Cl/c1-4-7-10-13-15(16,12-9-6-3)14-11-8-5-2/h4-14H2,1-3H3 |
Clave InChI |
KIKMZPHFJLZHMW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCCC)(CCCCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



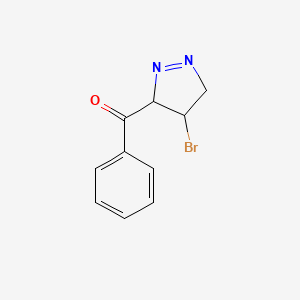

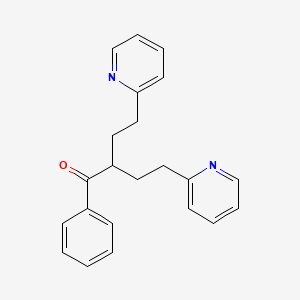
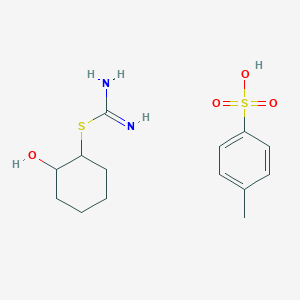
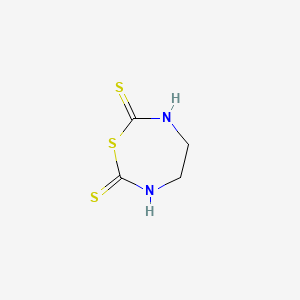
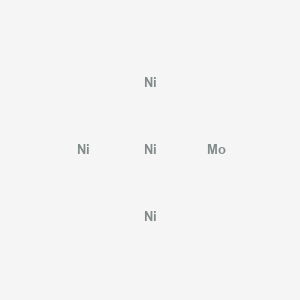
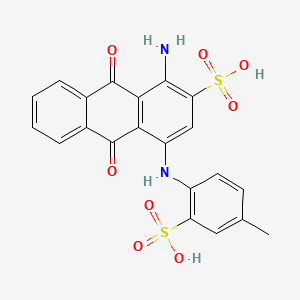
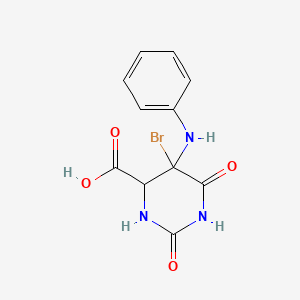

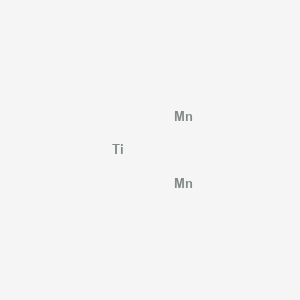
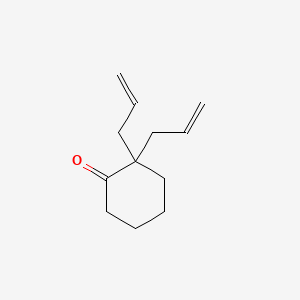
![N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B14734087.png)
